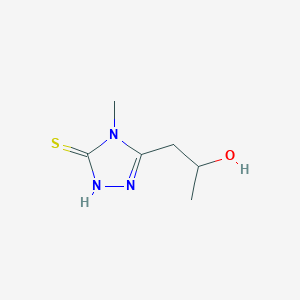

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.24g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It’s worth noting that similar compounds, such as azoles, inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may interfere with the ergosterol biosynthesis pathway in fungi .

Result of Action

Some compounds with similar structures have shown good antimicrobial activities against test microorganisms .

Biologische Aktivität

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol, a derivative of the 1,2,4-triazole family, has garnered attention for its diverse biological activities. This compound features a mercapto group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C6H10N4OS, with a molecular weight of approximately 174.24 g/mol. The compound's structure includes a triazole ring and a thiol group, which are critical for its biological interactions.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.003 µg/mL against C. albicans .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been assessed using DPPH and ABTS assays. Notably, compounds similar to this compound exhibited IC50 values comparable to ascorbic acid, indicating strong potential for use in oxidative stress-related conditions .

Antimicrobial Activity

In addition to antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's mercapto group is believed to enhance interaction with bacterial cell walls or enzymes critical for bacterial survival .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Antifungal Evaluation : A study synthesized various triazole derivatives and tested their antifungal activity against C. albicans, revealing that modifications at the mercapto position significantly influenced potency .

- Antioxidant Assessment : Another investigation into the antioxidant properties of triazole derivatives highlighted that certain structural modifications could enhance radical scavenging activities .

- In Vivo Studies : In vivo experiments have shown that triazole derivatives can reduce fungal load in infected mice models when administered at doses as low as 0.25 mg/kg .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promising applications in medicinal chemistry, primarily due to its biological activities.

Antimicrobial Properties

Research indicates that derivatives of 1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through mechanisms such as inhibiting key enzymes involved in cell proliferation . Molecular docking studies suggest that it acts as an inhibitor of methionine aminopeptidase type II, which is crucial for tumor growth regulation .

Enzyme Inhibition

The presence of the mercapto group in the compound allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their function. This characteristic has been exploited to study enzyme inhibition mechanisms, particularly involving cytochrome P450 enzymes, which are vital for drug metabolism and synthesis .

Cell Signaling Modulation

Research indicates that this compound can modulate various cell signaling pathways. It influences the phosphorylation states of key proteins involved in signaling cascades such as the MAPK/ERK pathway, which plays a critical role in cell survival and proliferation .

Materials Science

The compound's ability to coordinate with metal ions makes it valuable in materials science.

Metal-organic Frameworks

This compound can be used in the synthesis of metal-organic frameworks (MOFs). These structures have applications in gas storage, catalysis, and sensing due to their high surface area and tunable porosity .

Coordination Polymers

The compound's coordination capabilities allow for the development of coordination polymers that can be utilized in various applications including drug delivery systems and as catalysts in organic reactions .

Analytical Chemistry

In analytical chemistry, this compound serves as a ligand in various techniques.

Chromatography and Spectroscopy

It has been used as a ligand in chromatographic methods and spectroscopic analyses due to its ability to form stable complexes with metal ions. This property enhances the sensitivity and specificity of detection methods used in biochemical assays .

Case Study 1: Anticancer Activity Evaluation

A study published by Mioc et al. assessed various derivatives of 5-mercapto-triazoles for their anticancer potential against several tumor cell lines. The results indicated a strong correlation between structural modifications and increased antiproliferative activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing triazole derivatives and evaluating their antimicrobial efficacy against standard bacterial strains. The findings highlighted several compounds that exhibited superior antibacterial activity compared to conventional antibiotics .

Eigenschaften

IUPAC Name |

3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTUWSGRQLQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)N1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.